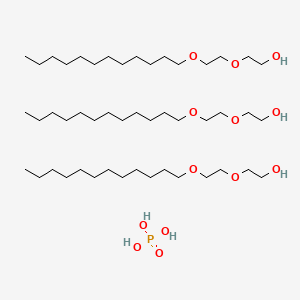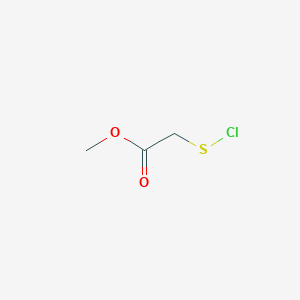![molecular formula C26H19ClO B14682164 {4-[Chloro(diphenyl)methyl]phenyl}(phenyl)methanone CAS No. 34974-15-7](/img/structure/B14682164.png)
{4-[Chloro(diphenyl)methyl]phenyl}(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[Chloro(diphenyl)methyl]phenyl}(phenyl)methanone is a chemical compound with the molecular formula C20H15ClO. It is also known as 4-Chlorodiphenylmethanone. This compound is part of the benzophenone family, which is characterized by the presence of a ketone functional group attached to two phenyl rings. Benzophenones are widely used in various industries, including pharmaceuticals, cosmetics, and as UV stabilizers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {4-[Chloro(diphenyl)methyl]phenyl}(phenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction is a classic method for introducing acyl groups into aromatic compounds. The general procedure involves the reaction of 4-chlorobenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require an anhydrous environment and are carried out under reflux to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to distillation and recrystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: {4-[Chloro(diphenyl)methyl]phenyl}(phenyl)methanone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the chloro-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Strong nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenones.
Wissenschaftliche Forschungsanwendungen
{4-[Chloro(diphenyl)methyl]phenyl}(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized as a UV stabilizer in plastics and other materials to prevent degradation from UV radiation.
Wirkmechanismus
The mechanism of action of {4-[Chloro(diphenyl)methyl]phenyl}(phenyl)methanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzophenone: The parent compound of the benzophenone family, used widely in various applications.
4-Methylbenzophenone: Similar in structure but with a methyl group instead of a chloro group.
4-Methoxybenzophenone: Contains a methoxy group, used in similar applications as a UV stabilizer.
Uniqueness
{4-[Chloro(diphenyl)methyl]phenyl}(phenyl)methanone is unique due to the presence of the chloro group, which can influence its reactivity and interactions in chemical and biological systems. This chloro substitution can enhance its stability and modify its electronic properties, making it suitable for specific applications where other benzophenones may not be as effective.
Eigenschaften
CAS-Nummer |
34974-15-7 |
|---|---|
Molekularformel |
C26H19ClO |
Molekulargewicht |
382.9 g/mol |
IUPAC-Name |
[4-[chloro(diphenyl)methyl]phenyl]-phenylmethanone |
InChI |
InChI=1S/C26H19ClO/c27-26(22-12-6-2-7-13-22,23-14-8-3-9-15-23)24-18-16-21(17-19-24)25(28)20-10-4-1-5-11-20/h1-19H |
InChI-Schlüssel |
XOYBZDORSKGQQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


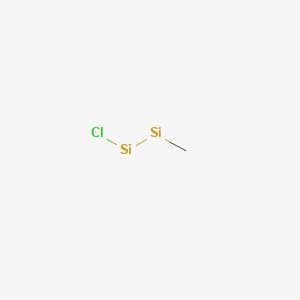

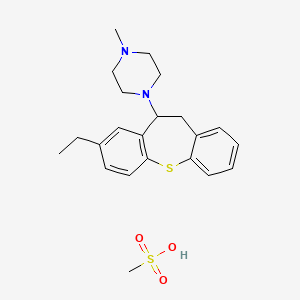
![Ethyl 2-(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)acetate](/img/structure/B14682095.png)
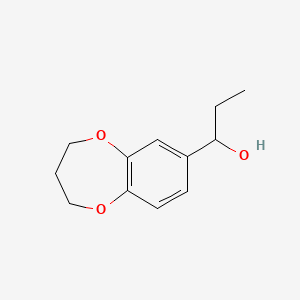
![1-(2-Fluoroethyl)-3-(3,5,7-trimethyltricyclo[3.3.1.13,7]dec-1-yl)urea](/img/structure/B14682112.png)

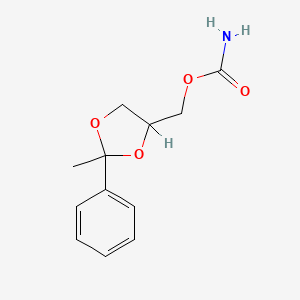


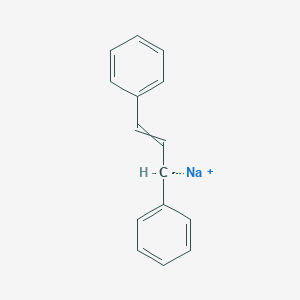
![2-[Acetyl(2,3-dimethylphenyl)amino]benzoic acid](/img/structure/B14682145.png)
